5-Nitrothiophene-2-carbonitrile
Overview
Description
5-Nitrothiophene-2-carbonitrile is an organic compound with the molecular formula C5H2N2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its yellow crystalline appearance and strong, pungent odor. It is relatively insoluble in water but soluble in organic solvents. This compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and other fine chemicals .
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , implying that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a building block in organic synthesis, it likely interacts with its targets through covalent bonding, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in organic synthesis, it is plausible that it could influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize .
Pharmacokinetics
Its bioavailability would likely depend on factors such as the route of administration and the presence of any functional groups added during synthesis .
Result of Action
As a building block in organic synthesis, its effects would likely depend on the specific compounds it is used to synthesize and their respective modes of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 5-Nitrothiophene-2-carbonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrothiophene-2-carbonitrile typically involves the nitration of thiophene-2-carbonitrile. One common method includes the reaction of thiophene-2-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, sulfuric acid.
Major Products Formed
Reduction: 5-Aminothiophene-2-carbonitrile.
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Scientific Research Applications
5-Nitrothiophene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-nitrothiophene
- 5-Nitrothiophene-2-carboxaldehyde
- 5-Nitrothiophene-2-carboxylic acid
- Methyl 5-nitrothiophene-2-carboxylate
Uniqueness
5-Nitrothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to other nitrothiophene derivatives, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-nitrothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYONFCGDKAMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333957 | |
Record name | 5-Nitrothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-02-4 | |
Record name | 5-Nitrothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-2-thiophenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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